molecular formula C13H11BrN2O2S2 B2588583 S-(2-((4-(4-bromophenyl)thiazol-2-yl)amino)-2-oxoethyl) ethanethioate CAS No. 884819-22-1

S-(2-((4-(4-bromophenyl)thiazol-2-yl)amino)-2-oxoethyl) ethanethioate

Cat. No. B2588583
M. Wt: 371.27
InChI Key: MLMJMDZYRDKFSW-UHFFFAOYSA-N
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Description

“S-(2-((4-(4-bromophenyl)thiazol-2-yl)amino)-2-oxoethyl) ethanethioate” is a chemical compound. It is a derivative of 4-(4-bromophenyl)-thiazol-2-amine . This class of compounds has been synthesized to overcome the challenges of microbial resistance and to improve the effectiveness and selectivity of chemotherapeutic agents against cancer .


Synthesis Analysis

The synthesis of 4-(4-bromophenyl)-thiazol-2-amine derivatives involves confirming their molecular structures by physicochemical and spectral characteristics . The exact synthesis process of “S-(2-((4-(4-bromophenyl)thiazol-2-yl)amino)-2-oxoethyl) ethanethioate” is not specified in the available data.


Molecular Structure Analysis

The molecular structure of 4-(4-bromophenyl)-thiazol-2-amine derivatives, which “S-(2-((4-(4-bromophenyl)thiazol-2-yl)amino)-2-oxoethyl) ethanethioate” is a part of, has been confirmed by physicochemical and spectral characteristics .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(4-bromophenyl)-thiazol-2-amine derivatives have been confirmed by physicochemical and spectral characteristics . The exact physical and chemical properties of “S-(2-((4-(4-bromophenyl)thiazol-2-yl)amino)-2-oxoethyl) ethanethioate” are not specified in the available data.

Scientific Research Applications

Corrosion Inhibition

S-(2-((4-(4-bromophenyl)thiazol-2-yl)amino)-2-oxoethyl) ethanethioate and similar compounds have been studied for their corrosion inhibition performances. Quantum chemical parameters and molecular dynamics simulations have been used to predict their effectiveness in inhibiting corrosion of iron metal. Such studies assist in understanding the interactions between these molecules and metal surfaces, which is crucial in materials science and engineering (Kaya et al., 2016).

Anticancer Activity

Compounds related to S-(2-((4-(4-bromophenyl)thiazol-2-yl)amino)-2-oxoethyl) ethanethioate have shown potential in cancer research. For instance, derivatives have been tested for their anticancer activity, particularly against liver and breast cancer. This reflects the broad potential of thiazole derivatives in the development of new pharmaceuticals for treating various cancers (Hessien et al., 2009).

Cognitive Enhancement

Some thiazole derivatives have been explored for their potential as cognitive enhancers. For example, certain compounds have shown protective effects against toxicity-induced mitochondrial dysfunction in astrocytes, suggesting their applicability in neurological disorders and cognitive enhancement (Phuagphong et al., 2004).

Antimicrobial and Antimalarial Activities

Thiazole derivatives have been synthesized and evaluated for their antimicrobial and antimalarial activities. Studies involving microwave-assisted synthesis indicate that these compounds exhibit significant antibacterial and antimalarial activities, making them promising candidates for new drug development (Vekariya et al., 2017).

Tyrosinase Inhibition

Biphenyl ester derivatives, which are structurally similar to the compound , have been synthesized and shown to inhibit tyrosinase, an enzyme involved in melanin synthesis. This suggests potential applications in dermatology, especially in treatments for hyperpigmentation (Kwong et al., 2017).

Synthesis of Plant Growth Regulators

Thiazole derivatives, including those structurally related to S-(2-((4-(4-bromophenyl)thiazol-2-yl)amino)-2-oxoethyl) ethanethioate, have been synthesized for testing as potential plant growth regulators. Their synthesis involves multi-step processes, indicating their potential in agricultural science (Teitei, 1980).

Future Directions

The future directions for the research on 4-(4-bromophenyl)-thiazol-2-amine derivatives involve overcoming the challenges of microbial resistance and improving the effectiveness and selectivity of chemotherapeutic agents against cancer . The exact future directions for “S-(2-((4-(4-bromophenyl)thiazol-2-yl)amino)-2-oxoethyl) ethanethioate” are not specified in the available data.

properties

IUPAC Name

S-[2-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl] ethanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O2S2/c1-8(17)19-7-12(18)16-13-15-11(6-20-13)9-2-4-10(14)5-3-9/h2-6H,7H2,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLMJMDZYRDKFSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-(2-((4-(4-bromophenyl)thiazol-2-yl)amino)-2-oxoethyl) ethanethioate

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